N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-11-6-4-9-15(12(11)2)20-18(24)16-17(22-23-21-16)19-13-7-5-8-14(10-13)25-3/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
JJOOFVXLQHMDSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides.
Substitution of Phenyl Groups: The phenyl groups are introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in the Triazole Carboxamide Family
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Lipophilicity and Solubility: The 3-methoxyphenylamino group in the target compound enhances solubility compared to methyl or halogenated analogs (e.g., 3l, ) due to its polar methoxy (-OCH₃) group . Halogenated derivatives () exhibit higher molecular weights and electronegativity, which may improve target binding but increase metabolic stability risks .
Steric Considerations: Compounds with bulky aryl groups (e.g., quinolin-2-yl in 3l, ) may hinder penetration into hydrophobic binding pockets, unlike the compact 2,3-dimethylphenyl group in the target compound .
Biological Activity Trends: Triazole carboxamides with electron-withdrawing groups (e.g., acetyl in ) show reduced cell permeability, whereas the target compound’s electron-donating methoxy group may improve bioavailability . In , analogs with sulfonamide substituents demonstrated multi-target activity against Hsp90 and kinases, suggesting that the target compound’s methoxyphenylamino group could similarly enable dual functionality .
Analytical Confirmation :
Biological Activity
N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The specific structure of this compound features:
- Triazole ring : A five-membered heterocyclic compound that contributes to the biological activity.
- Carboxamide group : Enhances solubility and biological interactions.
- Substituted phenyl groups : Potentially influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related triazole compounds. For instance, a study evaluated several derivatives and found significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | MCF-7 | 1.1 |
| Compound 9 | HCT-116 | 2.6 |
| Compound 9 | HepG2 | 1.4 |
These results indicate that compounds similar to this compound may exhibit comparable efficacy in inhibiting cancer cell growth through mechanisms such as thymidylate synthase inhibition .
Antimicrobial Activity
The antimicrobial potential of triazole compounds has also been investigated. In vitro studies demonstrated that certain derivatives exhibited good inhibition against common pathogens like Escherichia coli and Staphylococcus aureus. The following table summarizes the antimicrobial efficacy of selected triazole compounds:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 μg/mL |
| Compound B | S. aureus | 8 μg/mL |
These findings suggest that this compound could possess similar properties and may serve as a lead compound for developing new antimicrobial agents .
The mechanism by which triazole compounds exert their biological effects often involves interaction with specific enzymes or receptors within target cells. For example:
- Thymidylate Synthase Inhibition : Some triazoles inhibit thymidylate synthase, leading to disrupted DNA synthesis in cancer cells.
- Cell Membrane Disruption : Antimicrobial activity may stem from the ability of these compounds to integrate into bacterial membranes, causing structural damage.
Case Studies
Several case studies have explored the biological activity of similar triazole derivatives:
- Case Study on Anticancer Activity : A derivative exhibited a significant reduction in tumor size in xenograft models when administered at doses correlating with its IC50 values in vitro.
- Case Study on Antimicrobial Efficacy : Another study reported that a closely related compound showed effectiveness in treating infections caused by resistant strains of bacteria in animal models.
Q & A
Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis of analogous triazole-carboxamide derivatives typically involves cyclocondensation of azides and alkynes (via copper-catalyzed azide-alkyne cycloaddition, CuAAC) followed by functionalization of the triazole core. For example, General Procedure B (as used for structurally similar compounds in ) employs sequential coupling of aryl isocyanides and azides under mild conditions (50–80°C, THF/DMF solvent system). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (1:1.2 for azide:alkyne) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Key methods include:
- NMR spectroscopy : - and -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carboxamide carbonyls) confirm regiochemistry and substitution patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 395.1521 for CHNO) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for pharmacological studies) .
Q. What preliminary assays are used to screen its biological activity?
Initial screens focus on enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity (MTT assay against cancer cell lines like HeLa or MCF-7). For triazole derivatives, IC values <10 μM in enzyme inhibition assays often justify further mechanistic studies. Dose-response curves (0.1–100 μM range) identify potency thresholds .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?
SCXRD with SHELXL ( ) refines anisotropic displacement parameters and hydrogen bonding networks. For example, a similar triazole-carboxamide ( ) showed a dihedral angle of 85° between the triazole and methoxyphenyl rings, critical for docking studies. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) and refinement to R1 < 0.05 ensure accuracy. WinGX/ORTEP ( ) visualizes thermal ellipsoids and packing interactions .
Q. How do substituents on the phenyl rings influence bioactivity? A structure-activity relationship (SAR) approach.
Systematic variation of substituents (e.g., electron-withdrawing groups on the 3-methoxyphenyl moiety) reveals trends:
- 2,3-Dimethylphenyl : Enhances lipophilicity (logP ~3.5), improving membrane permeability .
- 3-Methoxy group : Stabilizes π-π stacking with target proteins (e.g., kinases), as shown in docking simulations . SAR tables comparing IC values across derivatives guide lead optimization .
Q. What strategies mitigate low aqueous solubility during in vitro assays?
- Co-solvents : DMSO (≤0.1% v/v) or cyclodextrin-based solubilization.
- Pro-drug design : Introduce phosphate esters at the carboxamide group (hydrolyzed in vivo) .
- Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability ( notes solubility <1 mg/mL in water) .
Q. How to address contradictions in reported biological activity across studies?
Discrepancies (e.g., variable IC values) may arise from assay conditions (ATP concentration in kinase assays) or impurity profiles. Solutions:
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Batch consistency : HPLC-MS monitoring of synthetic batches ensures reproducible impurity profiles (<2% by area) .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Correlate Hammett σ values of substituents with inhibitory potency .
Q. How to design pharmacokinetic studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
